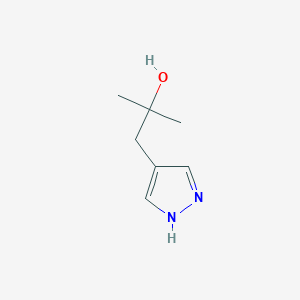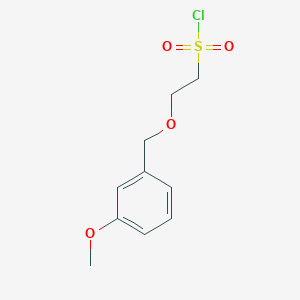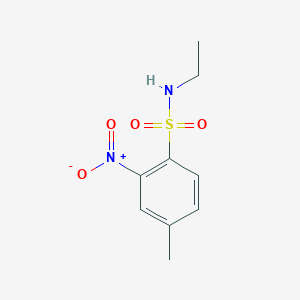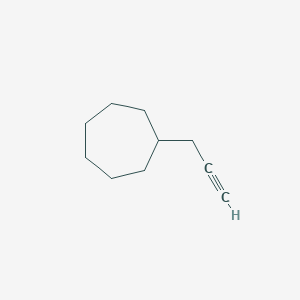
2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its unique structural features and reactivity. This compound is characterized by a cyclobutene ring substituted with dimethyl groups and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethylcyclobut-1-ene with a boronic ester precursor under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel, which facilitate the formation of the boronic ester linkage. The reaction conditions usually include an inert atmosphere, moderate temperatures, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Palladium catalysts, along with bases like potassium carbonate (K₂CO₃) and solvents such as ethanol or toluene, are typical conditions for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, ketones, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into boronic esters has shown promise in the development of enzyme inhibitors and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components, due to its unique reactivity and stability.
作用機序
The mechanism of action of 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzymes or modulation of biochemical pathways. This interaction is particularly significant in the design of enzyme inhibitors for therapeutic applications.
類似化合物との比較
Similar Compounds
- Methyl 2-{[3,3-dimethyl-2-(2,2,2-trifluoroacetyl)cyclobut-1-en-1-yl]amino}-4-methylpentanoate
- Methyl 2-{[3,3-dimethyl-2-(2,2,2-trifluoroacetyl)cyclobut-1-en-1-yl]amino}-4-(methylsulfanyl)butanoate
Uniqueness
Compared to similar compounds, 2-(3,3-Dimethylcyclobut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of a cyclobutene ring and a boronic ester moiety. This structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C12H21BO2 |
|---|---|
分子量 |
208.11 g/mol |
IUPAC名 |
2-(3,3-dimethylcyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-10(2)7-9(8-10)13-14-11(3,4)12(5,6)15-13/h7H,8H2,1-6H3 |
InChIキー |
FXFSSEINFDVURU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


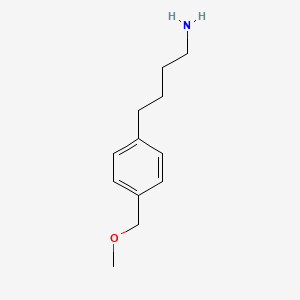
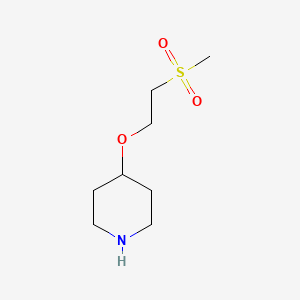


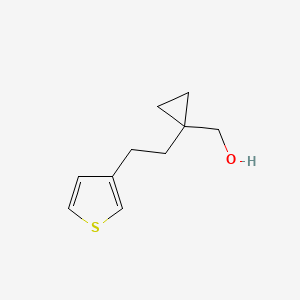
![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
